molecular formula C21H14ClFN2O3S2 B11580580 [(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11580580
M. Wt: 460.9 g/mol
InChI Key: YWFUDFOXBPTTDK-LSCVHKIXSA-N
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Description

2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes indole, thiazolidine, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring. The final step involves the formation of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Halogen substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole and thiazolidine moieties play crucial roles in these interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-THIAZOLIDIN-3-YL]ACETIC ACID
  • **2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-THIAZOLIDIN-3-YL]PROPIONIC ACID

Uniqueness

The uniqueness of 2-[(5Z)-5-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and thiazolidine rings, along with the acetic acid moiety, makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C21H14ClFN2O3S2

Molecular Weight

460.9 g/mol

IUPAC Name

2-[(5Z)-5-[[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H14ClFN2O3S2/c22-15-5-3-6-16(23)14(15)10-24-9-12(13-4-1-2-7-17(13)24)8-18-20(28)25(11-19(26)27)21(29)30-18/h1-9H,10-11H2,(H,26,27)/b18-8-

InChI Key

YWFUDFOXBPTTDK-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)N(C(=S)S4)CC(=O)O

Origin of Product

United States

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